1-(3-O-sulfo-beta-D-galactosyl)sphingosine
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Overview
Description
1-(3-O-sulfo-beta-D-galactosyl)sphingosine is a sulfoglycosphingolipid that is sphingosine substituted on O-1 by a 3-O-sulfo-beta-D-galactosyl group; sulfatide in which one acyl chain has been removed by ozonolysis.
Scientific Research Applications
Application in Metachromatic Leukodystrophy
1-(3-O-sulfo-beta-D-galactosyl)sphingosine, also known as sulfatide, is significantly relevant in the context of metachromatic leukodystrophy (MLD), a genetic disease characterized by the accumulation of sulfatides due to a deficiency in arylsulfatase A. The quantification of sulfatides in urine is an important diagnostic tool, and synthetic sulfatides have been developed for this purpose. The development of a non-physiological sulfatide, 3-O-sulfo-β-d-C17 galactosylceramide, has been specifically synthesized for the quantitative determination of sulfatides in MLD diagnosis and treatment follow-up (Cui et al., 2008).
In Diagnostic Assays
Fluorescent derivatives of sulfatides, like 1-O-galactosyl-2-N-1-dimethylaminonaphthalene-5-sulfonyl-sphingosine, are used in high-performance liquid chromatography for determining β-galactosidase activity specific to galactocerebroside. This sensitive method facilitates the enzymatic activity analysis relevant to certain biological processes and diseases (Naoi & Yagi, 1981).
Application in Cellular Biology
In cellular biology, sulfatides play a role in various cellular processes. For instance, studies involving fluorescent sulfogalactolipid analogs have provided insights into the organization of sperm head plasma membranes and the process of sperm capacitation, indicating that lipid phase segregation is crucial in this biological event (Gadella et al., 1995).
Role in Glycosphingolipid Biosynthesis
Sulfatides are involved in glycosphingolipid biosynthesis, a critical process in cell membrane formation, particularly in myelin sheaths. The enzyme ceramide UDPgalactosyltransferase, responsible for cerebrosides and sulfatides synthesis, is crucial for myelination in the nervous system. Understanding its mechanism provides insights into neurological diseases and developmental biology (Schulte & Stoffel, 1993).
Implications in Autoimmunity
Structural studies of sulfatides have revealed their implications in autoimmunity, particularly in diseases affecting the central nervous system. The crystal structure of mouse CD1d with cis-tetracosenoyl sulfatide reveals insights into how these lipids are presented to T cells, which is pivotal in designing therapeutics targeting autoimmune diseases (Zajonc et al., 2005).
properties
Product Name |
1-(3-O-sulfo-beta-D-galactosyl)sphingosine |
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Molecular Formula |
C24H47NO10S |
Molecular Weight |
541.7 g/mol |
IUPAC Name |
[(2R,3R,4S,5S,6R)-2-[(E,2S,3R)-2-amino-3-hydroxyoctadec-4-enoxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate |
InChI |
InChI=1S/C24H47NO10S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(27)18(25)17-33-24-22(29)23(35-36(30,31)32)21(28)20(16-26)34-24/h14-15,18-24,26-29H,2-13,16-17,25H2,1H3,(H,30,31,32)/b15-14+/t18-,19+,20+,21-,22+,23-,24+/m0/s1 |
InChI Key |
BXSULSOCJNTUJS-YTBMLWRQSA-N |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)OS(=O)(=O)O)O)N)O |
SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)OS(=O)(=O)O)O)N)O |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)OS(=O)(=O)O)O)N)O |
synonyms |
lysosulfatide psychosine-3'-sulfate este |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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